molecular formula C20H26N2O2 B304460 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Numéro de catalogue B304460
Poids moléculaire: 326.4 g/mol
Clé InChI: NZUUPLWSKJXMDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as GSK-3β inhibitor, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer.

Mécanisme D'action

1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a potent and selective inhibitor of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, a serine/threonine protein kinase that plays a crucial role in a wide range of cellular processes such as glycogen metabolism, cell cycle progression, and apoptosis. 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ is also involved in the regulation of various signaling pathways such as Wnt, insulin, and PI3K/Akt.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione are diverse and depend on the specific disease or condition being studied. In Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to reduce beta-amyloid accumulation and improve cognitive function. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ. This makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, one of the limitations of this compound is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.

Orientations Futures

There are several future directions for the study of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of research is the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions such as neurodegenerative disorders and inflammation. Finally, the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases should also be explored.
Conclusion
In conclusion, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Its potent and selective inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ makes it an ideal tool for studying the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in various diseases and conditions. However, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments. The future directions for the study of this compound include the development of more potent and selective 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors, investigation of the role of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ in other diseases and conditions, and the potential use of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibitors in combination with other therapies for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with sodium borohydride to yield the final compound.

Applications De Recherche Scientifique

1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ, the target of this compound, plays a crucial role in the pathogenesis of Alzheimer's disease. Inhibition of 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's disease.
In addition to Alzheimer's disease, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of diabetes and cancer. In diabetes, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to improve insulin sensitivity and glucose uptake. In cancer, 1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedioneβ inhibition has been shown to induce apoptosis and inhibit tumor growth.

Propriétés

Nom du produit

1-(4-methylphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Formule moléculaire

C20H26N2O2

Poids moléculaire

326.4 g/mol

Nom IUPAC

3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H26N2O2/c1-14-8-10-16(11-9-14)22-19(23)13-18(20(22)24)21-12-4-6-15-5-2-3-7-17(15)21/h8-11,15,17-18H,2-7,12-13H2,1H3

Clé InChI

NZUUPLWSKJXMDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

SMILES canonique

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.